![molecular formula C19H21BrN2 B14199530 2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) CAS No. 850454-08-9](/img/structure/B14199530.png)
2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) is a substituted methane derivative where three hydrogen atoms of the methane molecule have been replaced by two pyrrole rings and one 4-bromophenyl moiety.
Méthodes De Préparation
The synthesis of 2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) typically involves an acid-catalyzed condensation reaction between pyrrole or a substituted pyrrole and an aldehyde. The crude product is then purified to obtain the corresponding dipyrromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromophenyl moiety or the pyrrole rings.
Substitution: The bromine atom in the 4-bromophenyl moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) has several scientific research applications:
Mécanisme D'action
The mechanism by which 2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) exerts its effects involves interactions with various molecular targets. The pyrrole rings and the bromophenyl moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar compounds include other substituted dipyrromethanes and meso-substituted dipyrromethanes. Compared to these, 2,2’-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole) is unique due to the presence of the 4-bromophenyl moiety, which imparts distinct chemical and physical properties . Other similar compounds include:
- 2,2’-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- 2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole)
These compounds share structural similarities but differ in their functional groups and specific applications.
Propriétés
Numéro CAS |
850454-08-9 |
|---|---|
Formule moléculaire |
C19H21BrN2 |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)-(3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C19H21BrN2/c1-11-9-13(3)21-18(11)17(15-5-7-16(20)8-6-15)19-12(2)10-14(4)22-19/h5-10,17,21-22H,1-4H3 |
Clé InChI |
CLXAVVXGMNMIAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1)C(C2=CC=C(C=C2)Br)C3=C(C=C(N3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


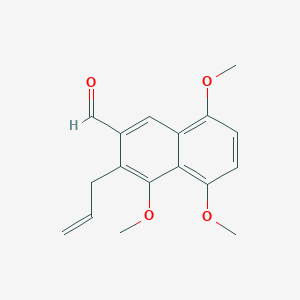
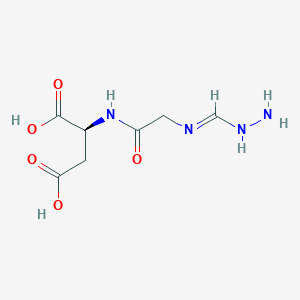

![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
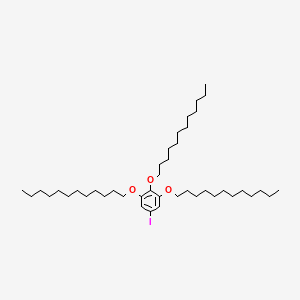
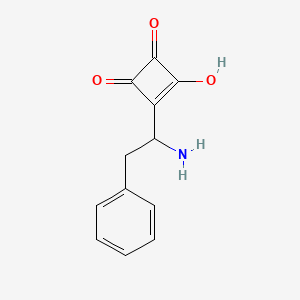
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
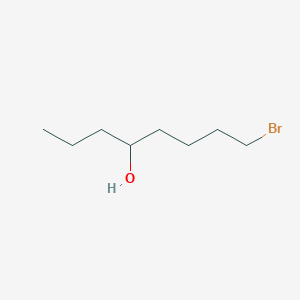
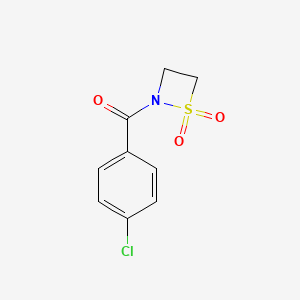
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)

![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
